![molecular formula C8H15NO2S B6144480 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid CAS No. 1396966-61-2](/img/structure/B6144480.png)
2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid
Overview
Description
2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid, also known as (3-methyl-2-butenyl)cysteine, is a chemical compound with the CAS Number: 1396966-61-2 . It has a molecular weight of 189.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Immunobiological Activity
2-Amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid derivatives have been explored for their immunobiological activities. In a study, derivatives of this compound were synthesized and tested for their immunostimulatory and immunomodulatory potency. Notably, some compounds significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, with the most potent being a 2-amino-6-sulfanylpurine derivative. This suggests potential applications in immunological research and therapy Doláková et al., 2005.
Synthesis of α-Sulfanyl-β-Amino Acid Derivatives
The compound has been utilized in the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide. These derivatives are crucial as they serve as important building blocks for pharmaceuticals with potent biological activity. Their synthesis showcases the compound's role in creating molecules with potential therapeutic applications Kantam et al., 2010.
Antifungal Tripeptides Study
In a computational peptidology study, derivatives of 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid were analyzed for their antifungal properties. This research employed conceptual density functional theory to calculate molecular properties and predict the bioactivity scores of new antifungal peptides, demonstrating the compound's relevance in the development of antifungal agents Flores-Holguín et al., 2019.
Modification of Hydrogels for Medical Applications
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with derivatives of 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid, demonstrating increased thermal stability and significant antibacterial and antifungal activities. This modification suggests potential medical applications, particularly in the development of new materials with antimicrobial properties Aly & El-Mohdy, 2015.
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHWZNASVJIOEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSCC(C(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863516 | |
Record name | 2-Amino-3-[(3-methyl-2-buten-1-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | S-Prenyl-L-cysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012286 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid | |
CAS RN |
1396966-61-2, 5287-46-7 | |
Record name | 2-Amino-3-[(3-methyl-2-buten-1-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-Prenyl-L-cysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012286 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.